(1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol

Catalog No.
S547974
CAS No.
1493694-70-4
M.F
C24H36N6O2
M. Wt
440.58
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)...

CAS Number

1493694-70-4

Product Name

(1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol

IUPAC Name

4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol

Molecular Formula

C24H36N6O2

Molecular Weight

440.58

InChI

InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29)

InChI Key

HSYSSKFCQHXOBP-MXVIHJGJSA-N

SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

UNC2250, UNC-2250, UNC 2250

Description

The exact mass of the compound (1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol is 440.28997 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The compound possesses a pyrimidine ring, a common structural feature found in many kinase inhibitors []. Kinases are enzymes that play a crucial role in various cellular processes. Kinase inhibitors are a class of drugs used to treat various diseases, including cancer []. Research could investigate if this compound has inhibitory effects on specific kinases.

  • Medicinal Chemistry

    The presence of the cyclohexanol and morpholinomethyl moieties might contribute to the compound's overall pharmacological properties []. These functional groups are found in various bioactive molecules []. Studies could explore structure-activity relationships to optimize the compound's potential for therapeutic applications.

  • Drug Discovery

    The compound can be a valuable tool in drug discovery pipelines. Its interaction with specific biological targets can be studied to identify novel mechanisms of action for potential drug development [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Exact Mass

440.28997

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang W, Zhang D, Stashko MA, Deryckere D, Hunter D, Kireev D, Miley MJ, Cummings C, Lee M, Norris-Drouin J, Stewart WM, Sather S, Zhou Y, Kirkpatrick G,  Machius M, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. J Med Chem. 2013 Nov 20. 56(23): 9683–9692. PubMed PMID: 24195762.

Explore Compound Types